Einecs 285-116-1

Description

Einecs 285-116-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Properties

CAS No. |

85029-93-2 |

|---|---|

Molecular Formula |

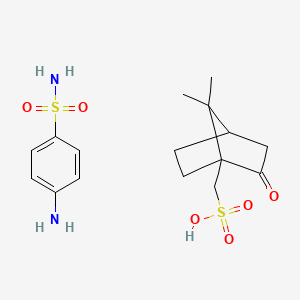

C16H24N2O6S2 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-aminobenzenesulfonamide;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |

InChI |

InChI=1S/C10H16O4S.C6H8N2O2S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;7-5-1-3-6(4-2-5)11(8,9)10/h7H,3-6H2,1-2H3,(H,12,13,14);1-4H,7H2,(H2,8,9,10) |

InChI Key |

BKBBAOOYFUZJGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 285-116-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving intermediate compounds. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: These include temperature, pressure, and the use of catalysts to optimize the reaction. The conditions are carefully controlled to ensure the desired chemical structure and properties of the final product.

Chemical Reactions Analysis

Einecs 285-116-1 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Einecs 285-116-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: The compound is used in biological studies to understand its effects on living organisms.

Industry: The compound is used in the manufacturing of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Einecs 285-116-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can activate or inhibit specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Einecs 285-116-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Einecs 285-617-5: This compound has similar chemical properties but different applications.

Einecs 285-118-3: This compound undergoes similar chemical reactions but has different industrial uses.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications in research and industry.

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Einecs 285-116-1 in experimental settings?

- Methodology : Use chromatographic techniques (e.g., HPLC, GC-MS) alongside spectroscopic methods (NMR, IR) to verify purity. Cross-reference retention times and spectral data with established literature. For novel compounds, include elemental analysis and mass spectrometry to confirm molecular composition. Ensure reproducibility by detailing solvent systems, instrument calibration, and control samples in the experimental section .

- Data Handling : Report percent purity with error margins and provide raw chromatograms/spectra in supplementary materials. Address discrepancies by repeating experiments under controlled conditions .

Q. What experimental designs are suitable for studying the stability of this compound under varying environmental conditions?

- Framework : Design accelerated stability studies by exposing the compound to controlled temperature, humidity, and light conditions. Use factorial designs to isolate variables (e.g., 25°C/60% RH vs. 40°C/75% RH). Monitor degradation via periodic sampling and analytical quantification (e.g., UV-Vis spectroscopy, TLC). Include kinetic modeling (zero/first-order decay) to predict shelf-life .

- Documentation : Clearly tabulate experimental parameters (time, pH, temperature) and correlate degradation products with structural changes using LC-MS/MS .

Q. How should researchers select spectroscopic techniques to characterize this compound?

- Guidelines : Prioritize techniques based on functional groups (e.g., IR for carbonyls, NMR for stereochemistry). For complex mixtures, combine 2D NMR (COSY, HSQC) with X-ray crystallography for unambiguous structural elucidation. Validate results against computational simulations (DFT for NMR chemical shifts) .

- Troubleshooting : Address spectral overlaps by adjusting solvent polarity or using deuterated analogs. Report solvent peaks and integration errors in supplementary data .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in published studies be resolved?

- Analytical Approach : Conduct a meta-analysis of existing literature to identify variables causing discrepancies (e.g., solvent polarity, catalyst loadings). Replicate key experiments under standardized conditions, documenting procedural deviations. Use statistical tools (ANOVA, t-tests) to quantify significance .

- Case Study : If conflicting results arise from pH-dependent reactivity, design pH-gradient experiments with inline monitoring (e.g., potentiometry) to map reaction pathways. Compare kinetic profiles with computational models (MD simulations) .

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Experimental Design : Employ parallel synthesis or combinatorial chemistry to generate derivatives. Use DOE (Design of Experiments) to optimize reaction parameters (temperature, stoichiometry). Characterize intermediates via in-situ FTIR or Raman spectroscopy to track reaction progress .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using multivariate regression. Validate SAR models with leave-one-out cross-validation .

Q. How can computational modeling enhance the interpretation of this compound’s experimental data?

- Integration Strategy : Combine DFT calculations (e.g., Gibbs free energy, transition states) with experimental kinetics to validate mechanistic hypotheses. Use molecular docking to predict binding affinities if the compound has biological targets. Cross-validate computational results with experimental crystallography or mutagenesis data .

- Limitations : Address force field inaccuracies by benchmarking against high-level ab initio methods (CCSD(T)) for critical intermediates .

Q. What protocols ensure ethical reproducibility in studies involving human subjects exposed to this compound?

- Ethical Framework : Follow WHO guidelines for toxicity studies, including informed consent, IRB approval, and data anonymization. Use double-blinded randomized designs with placebo controls. Publish raw datasets (de-identified) in repositories like Zenodo for independent verification .

- Risk Mitigation : Predefine exclusion criteria and adverse event reporting protocols. Include demographic tables and statistical power calculations in supplementary materials .

Methodological Resources

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like Open Science Framework for version control and collaborative analysis .

- Statistical Validation : Report p-values, confidence intervals, and effect sizes. Use R or Python for reproducible scripting .

- Literature Review : Systematically map existing studies using PRISMA guidelines to avoid confirmation bias. Highlight gaps in mechanistic understanding or translational applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.